3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid is an organic compound with the molecular formula and a molecular weight of 214.24 g/mol. It is classified as a sulfonic acid derivative of benzopyran, a bicyclic compound that has applications in various fields including chemistry, biology, and medicine. The compound is known for its potential biological activities and serves as an intermediate in the synthesis of more complex organic molecules .
Methods of Synthesis
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with a sulfonating agent under specific conditions. Common methods include:
Technical Details
The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity. Industrial production may scale these methods using continuous flow reactors or batch processes to enhance efficiency .
The molecular structure of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid can be represented as follows:
Property | Value |
---|---|
CAS Number | 127461-58-9 |
IUPAC Name | 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid |
InChI Key | InChI=1S/C9H10O4S/c10-8(11,12)7-5-3-1-2-4-6(7)9(8)10/h3-5H,1-2H2,(H,10,12)(H,11,12) |
SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)O)O |
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, which leads to its observed biological effects such as antimicrobial and anti-inflammatory activities. Detailed studies are required to elucidate the exact molecular pathways involved in its action .
The physical properties of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water due to the presence of the sulfonic acid group |
Stability | Stable under standard laboratory conditions |
These properties contribute to its utility in various applications across scientific disciplines.
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid has several significant applications:
This compound's unique structural characteristics enable it to play a vital role in advancing research and development across multiple scientific fields.
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid belongs to the chromane (or 3,4-dihydro-2H-1-benzopyran) structural class, characterized by a benzene ring fused to a six-membered pyran ring with a saturated C3-C4 bond. The core scaffold features a sulfonic acid (–SO₃H) group at the C6 position, which confers distinctive electronic and steric properties. This placement is strategically significant due to its para-orientation relative to the heterocyclic oxygen, creating a conjugated system that enhances molecular stability and hydrogen-bonding capacity [1] [4]. The saturated C3-C4 bond restricts conformational flexibility compared to flavone analogues, influencing target binding modes [5].
Table 1: Structural Features of Key Chromane Derivatives
Compound | Substituent | Molecular Formula | Key Structural Attributes |
---|---|---|---|
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid | –SO₃H at C6 | C₉H₁₀O₄S | Planar sulfonate group; high polarity |
3,4-Dihydro-2H-1-benzopyran-6-sulfonamide | –SO₂NH₂ at C6 | C₉H₁₁NO₃S | Tetrahedral sulfonamide; H-bond donor/acceptor |
3,4-Dihydro-2H-1-benzopyran-6-ol | –OH at C6 | C₉H₁₀O₂ | Phenolic hydroxyl; moderate acidity (pKa ~10) |
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | –F at C6; –COOH at C2 | C₁₀H₉FO₃ | Halogen hydrogen-bond acceptor; carboxylic acid bioisostere |
The sulfonic acid group’s strong acidity (pKa ≈ −2 to −3) and tetrahedral geometry differentiate it from common phenolic or carboxylic chromane derivatives. This moiety enables ionic interactions with basic amino acid residues (e.g., lysine, arginine) in biological targets, while its three oxygen atoms facilitate water solubility—addressing a key limitation of nonpolar chromane therapeutics [4] [7]. X-ray crystallographic analyses of analogues suggest the sulfonate group projects perpendicularly from the aromatic plane, creating a steric profile distinct from ortho-substituted chromanes [5] .
Sulfonic acid serves as a highly polar bioisostere for phosphate or carboxylic acid groups in contexts requiring enhanced water solubility or distinct ionic interactions. Its utility is evident in angiotensin II receptor antagonists like losartan, where tetrazole (a sulfonic acid bioisostere) improved potency tenfold over carboxylic acid analogues by extending the anionic charge 1.5 Å further from the biphenyl core [3]. Similarly, acylsulfonamides in hepatitis C virus NS3 protease inhibitors (e.g., BILN-2061 derivatives) enhanced target affinity through dual hydrogen-bonding interactions unattainable with carboxylates [3] [10].
Key Bioisosteric Applications:
Table 2: Performance of Sulfonic Acid Bioisosteres in Drug Design
Bioisostere | Geometric Displacement (Å) | pKa | Biological Potency vs. Carboxylate | Key Applications |
---|---|---|---|---|
Sulfonic acid (–SO₃H) | 0.2–0.5 Å longer than COOH | −2 to −3 | Variable (context-dependent) | Ionic target engagement; solubility |
Tetrazole (e.g., –CN₄H) | 1.5 Å further than COOH | 4.5–4.9 | 10× increase (angiotensin II) | Metabolic stability |
Acylsulfonamide (e.g., –NHSO₂R) | 0.7 Å longer than COOH | 5–6 | 20× increase (HCV protease) | Dual H-bond donation |
Challenges include poor blood-brain barrier penetration due to high polarity and potential for protein binding. Strategic use of prodrug esters or sulfonamide prodrugs mitigates these issues [3] [10].
Benzopyran derivatives emerged as therapeutic scaffolds in the 1980s with the patenting of chromane-based compounds for cardiovascular and anti-inflammatory applications. Early examples (e.g., WO1987005020A1) disclosed dihydrobenzopyrans bearing hydroxy, alkyl, or aryl groups as 5-lipoxygenase inhibitors and antihistaminics for asthma and thrombosis [5]. The incorporation of sulfonic acid/sulfonamide groups began in earnest in the 1990s, driven by medicinal chemistry efforts to improve solubility and target specificity:
Synthetic methodologies evolved from classical cyclization (e.g., acid-catalyzed condensation of phenols with allyl alcohols) to regioselective electrophilic sulfonation using sulfur trioxide complexes. Modern routes employ palladium-catalyzed C–H sulfonation for direct functionalization [7].
Therapeutic Areas:
Current research focuses on conjugating sulfonated chromanes with peptides or antibodies to enhance tumor targeting—a strategy enabled by the sulfonic acid group’s reactivity toward amine nucleophiles [7] [9].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1